分散青色7

概要

説明

Disperse Blue 7 (DB7) is a synthetic dye belonging to the Disperse Blue family of dyes, which is widely used in the textile industry. It is a water-soluble dye, which has a wide range of applications including the dyeing of fabrics, paper, and leather. DB7 is a commercially available dye that is also used in medical and cosmetic products. It is also used in laboratory experiments for various scientific research applications.

科学的研究の応用

水処理

分散青色7は、他の染料と同様に、さまざまな方法で水から除去することができます。 そのような方法の1つは、ナノゼロ価アルミニウムの使用が含まれます {svg_1}. このプロセスには、pH溶液、初期染料濃度、温度、接触時間、投与量、および混合速度などのいくつかの要因の調整が含まれます {svg_2}. この用途は、染料廃水に関連する環境上の懸念に対処する上で非常に重要です {svg_3}.

電離放射線

this compoundは、電離放射線に関連する研究で使用できます。 たとえば、同様のアゾ染料である分散青色79は、ガンマ線または電子ビーム(EB)で照射され、分子構造に対する放射線誘起効果を調査しました {svg_4} {svg_5}. この研究は、電離放射線下での染料の分子構造の安定性に関する貴重な洞察を提供することができます {svg_6}.

ヘアカラー

this compoundは、半永久的なヘアカラーシステムで使用されています {svg_7}. これらのシステムは通常、シャンプーベースで適用され、増粘剤、アルカリ剤、および発泡安定剤が含まれています {svg_8}. 得られる正確な色は、調製に使用される他の成分と髪の元のカラーによって異なります {svg_9}.

繊維産業

this compoundは、繊維産業、特にポリエステル、アセテート、ポリアミドなどの合成繊維の染色に使用されています {svg_10}. 分散染料は水への分散性が悪いことに注意することが重要です。そのため、溶解には大量の分散剤が必要です {svg_11}. これにより、かなりの水消費と深刻な廃水排出が発生し、多大なエネルギー問題と環境上の課題が生じます {svg_12}.

環境科学

環境科学では、this compoundは、染料の分解に関連する研究で使用できます。 たとえば、分散青色79および2-ブロモ-4,6-ジニトロアニリン(BDNA)は、分散青色79の調製における重要な中間体であり、化学的に、そして3つの無酸素堆積物-水系で容易に還元されました {svg_13}. この研究は、天然の無酸素堆積物における染料の還元に関する貴重な洞察を提供することができます {svg_14}.

化学分析

this compoundは、化学分析で使用できます。たとえば、N-アセトキシエチル基を有する2つの分散染料の染色特性を、市販の染料C.I. 分散青色257(B257)とD5非水性媒体で比較しました {svg_15}. それらの可視吸収性能はDMF中で評価され、さらに密度汎関数理論(DFT)法を使用して分析されました {svg_16}. この研究は、分散染料の設計と最適化に関する貴重な洞察を提供することができます {svg_17}.

作用機序

Target of Action

Disperse Blue 7 is a synthetic pigment, often referred to as an anthraquinone color . It is primarily used in the formulation of semi-permanent hair dyes, colors, and tints . Its primary target is the hair shaft, where it imparts color . It is also used to color textiles .

Mode of Action

Disperse Blue 7 interacts with its targets (hair or textiles) by penetrating the hair shaft or textile fibers to some extent . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair or textile .

Biochemical Pathways

It is known that the dyeing properties of disperse blue 7 and other disperse dyes can be improved by adjusting the molecular structure of the dyes to change their solubility .

Pharmacokinetics

It is known that disperse blue 7 is a fine black powder that is only slightly soluble in water .

Result of Action

The primary result of Disperse Blue 7’s action is the imparting of color to hair or textiles . The exact color obtained will depend on the other ingredients used in the preparation and the starting color of the hair or textile .

Action Environment

The action, efficacy, and stability of Disperse Blue 7 can be influenced by various environmental factors. For example, the dye’s solubility can affect its dyeing uptake . Furthermore, Disperse Blue 7 can be a source of water pollution , indicating that its environmental impact needs to be considered.

Safety and Hazards

The safety of Disperse Blue 7 has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel . The CIR Expert Panel evaluated the scientific data and concluded that the data were insufficient to determine the safety of Disperse Blue 7 as a hair dye ingredient . In general, anthraquinone dyes are considered frequent causes of clothing dermatitis .

将来の方向性

生化学分析

Biochemical Properties

Disperse Blue 7 plays a significant role in biochemical reactions, particularly in the context of its interaction with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, Disperse Blue 7 can bind to proteins, potentially altering their conformation and affecting their function. Additionally, it may interact with enzymes involved in metabolic pathways, influencing their activity and, consequently, the biochemical processes they regulate .

Cellular Effects

Disperse Blue 7 has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that Disperse Blue 7 can induce cytotoxic effects in mammalian cells, leading to changes in cell viability and proliferation. It may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of Disperse Blue 7 involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, Disperse Blue 7 has been found to inhibit certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production. Additionally, it can interact with DNA and RNA, potentially causing changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disperse Blue 7 can change over time due to its stability and degradation. Studies have shown that Disperse Blue 7 is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Over time, the degradation products of Disperse Blue 7 may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to Disperse Blue 7 in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Disperse Blue 7 vary with different dosages in animal models. At low doses, Disperse Blue 7 may not exhibit significant toxic effects, but at higher doses, it can induce adverse effects such as cytotoxicity and genotoxicity. Studies in animal models have demonstrated that high doses of Disperse Blue 7 can lead to tissue damage, oxidative stress, and inflammation. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical and cellular responses .

Metabolic Pathways

Disperse Blue 7 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting or activating key enzymes involved in the metabolism of carbohydrates, lipids, and proteins. For example, Disperse Blue 7 has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, it may interact with cofactors such as NADH and FADH2, influencing their redox state and overall metabolic activity .

Transport and Distribution

Within cells and tissues, Disperse Blue 7 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. For instance, Disperse Blue 7 may be transported into cells via endocytosis and subsequently distributed to specific organelles such as the endoplasmic reticulum and mitochondria. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of Disperse Blue 7 plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, Disperse Blue 7 may be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, it can be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of Disperse Blue 7 is essential for understanding its biochemical and cellular effects .

特性

IUPAC Name |

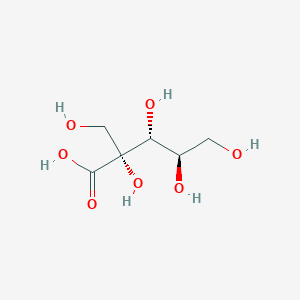

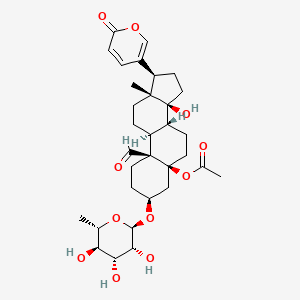

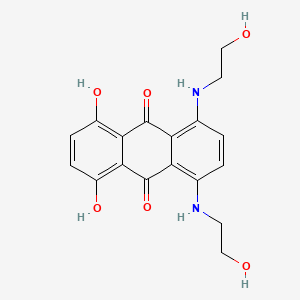

1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c21-7-5-19-9-1-2-10(20-6-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPNHQRWWMLKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025208 | |

| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse blue 7 is a fine black powder. (NTP, 1992) | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

3179-90-6 | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Q1DI38FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | DISPERSE BLUE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。